N-(3,5-dichlorophenyl)-3-methylisoxazole-5-carboxamide
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Overview
Description
N-(3,5-dichlorophenyl)-3-methylisoxazole-5-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a dichlorophenyl group attached to a methylisoxazole carboxamide moiety, which imparts distinct chemical and biological properties.
Mechanism of Action
Mode of Action
The exact mode of action of N-(3,5-dichlorophenyl)-3-methylisoxazole-5-carboxamide is currently unknown due to the lack of specific studies on this compound . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Biochemical Analysis
Biochemical Properties
It has been reported that this compound remarkably affects Mycobacterium tuberculosis energetics . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the energy metabolism of this bacterium .
Cellular Effects
Given its reported impact on Mycobacterium tuberculosis energetics , it may influence cell function by affecting energy metabolism
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level by interacting with biomolecules involved in the energy metabolism of Mycobacterium tuberculosis
Metabolic Pathways
It has been suggested that transamination is a metabolic pathway in the clearance of a similar compound, N-(3,5-dichlorophenyl)succinimide, in rats
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-3-methylisoxazole-5-carboxamide typically involves the reaction of 3,5-dichlorobenzoic acid with appropriate reagents to form the desired isoxazole derivative. One common method involves the use of thionyl chloride to convert 3,5-dichlorobenzoic acid to 3,5-dichlorobenzoyl chloride, which is then reacted with an appropriate amine to form the carboxamide . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures around 60°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized isoxazole derivatives, while substitution reactions can lead to various substituted phenyl derivatives.
Scientific Research Applications
N-(3,5-dichlorophenyl)-3-methylisoxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also contains a dichlorophenyl group and has been studied for its biological activities.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Another dichlorophenyl derivative with different structural features and applications.
Uniqueness
N-(3,5-dichlorophenyl)-3-methylisoxazole-5-carboxamide is unique due to its isoxazole ring, which imparts distinct chemical reactivity and biological properties compared to other dichlorophenyl derivatives. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-6-2-10(17-15-6)11(16)14-9-4-7(12)3-8(13)5-9/h2-5H,1H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYRMLUNNXOPLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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